N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study explored pyrazole-acetamide derivatives, focusing on their use in synthesizing coordination complexes and evaluating their antioxidant activity. These complexes, which included different acetamide derivatives, showed significant antioxidant activities when tested with various methods, indicating potential applications in antioxidant research (Chkirate et al., 2019).
Radiosynthesis for PET Imaging
Another research focused on the radiosynthesis of specific acetamide derivatives for use in positron emission tomography (PET) imaging. The study synthesized and characterized a tosyloxy derivative as a precursor for labeling with fluorine-18, highlighting its utility in in vivo imaging and PET applications (Dollé et al., 2008).
Pharmacological Potential in Cancer and Inflammation
Research on oxadiazole and pyrazole novel derivatives, including their docking against targets like epidermal growth factor receptor (EGFR), revealed their pharmacological potential. These compounds showed binding and moderate inhibitory effects in assays, indicating their potential use in cancer and inflammation research (Faheem, 2018).
Antimicrobial Properties
A study synthesized a series of acetamide derivatives to assess their antimicrobial properties. The presence of fluorine atoms in these compounds enhanced their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Parikh & Joshi, 2014).
Anti-inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl) acetamide revealed significant anti-inflammatory activities in certain compounds. This indicates their potential use in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including certain acetamide derivatives, showed an antipsychotic-like profile in animal behavioral tests. These compounds did not interact with dopamine receptors, suggesting their potential as novel antipsychotic agents (Wise et al., 1987).
Antimicrobial and Hemolytic Activity
A study on 1,3,4-oxadiazole compounds, including certain acetamide derivatives, assessed their antimicrobial and hemolytic activity. This research contributes to understanding the antimicrobial properties of these compounds and their potential therapeutic applications (Gul et al., 2017).
Insecticidal Assessment
Research on novel heterocycles incorporating thiadiazole moiety, including certain acetamide derivatives, evaluated their insecticidal properties against the cotton leafworm. This suggests potential applications in agricultural pest control (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-15-6-3-4-7-18(15)24-20(28)14-27-13-5-8-19(27)22-25-21(26-29-22)16-9-11-17(23)12-10-16/h3-13H,2,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQFEHHEYOVDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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